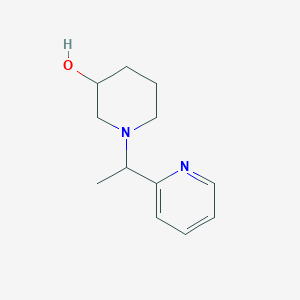

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in the realm of organic and medicinal chemistry. researchgate.netresearchgate.net Its derivatives are ubiquitous, found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. lifechemicals.comnih.gov The pyridine ring is a key component in many FDA-approved drugs, making it the second most common nitrogen-containing heterocycle in pharmaceuticals after piperidine (B6355638). lifechemicals.com

The significance of pyridine derivatives stems from their versatile chemical properties. The nitrogen atom imparts a level of basicity and allows for the formation of hydrogen bonds, which can be crucial for molecular interactions with biological targets. nih.gov This unique electronic nature also influences the reactivity of the ring, allowing for a variety of chemical modifications and the synthesis of a diverse range of functionalized molecules.

In medicinal chemistry, pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities. They are integral to drugs with applications as anti-inflammatory, antimicrobial, anticonvulsant, antitumor, and analgesic agents. wisdomlib.org Examples of well-known pharmaceuticals incorporating the pyridine moiety include:

Torasemide: An antihypertensive drug. lifechemicals.com

Pyridostigmine: Used in the treatment of myasthenia gravis. lifechemicals.com

Vismodegib: An anti-cancer medication. lifechemicals.com

The adaptability of the pyridine scaffold allows chemists to fine-tune the steric and electronic properties of molecules, optimizing their efficacy and pharmacokinetic profiles for various therapeutic applications. nih.gov

Importance of Piperidine Derivatives in Organic and Medicinal Chemistry

Piperidine, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in drug design and the pharmaceutical industry. researchgate.netnih.gov Its derivatives are found in over twenty classes of pharmaceuticals and a wide range of naturally occurring alkaloids. nih.govnih.gov The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties that can enhance a molecule's biological activity. researchgate.net

The structural features of the piperidine ring contribute significantly to its importance. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for selective binding to biological receptors. whiterose.ac.uk Furthermore, the presence of the nitrogen atom provides a handle for chemical modification and can influence the compound's solubility and ability to cross biological membranes. researchgate.net

Piperidine derivatives have been successfully developed into drugs for a wide array of medical conditions, including:

Donepezil: Used for the treatment of Alzheimer's disease. nih.gov

A variety of agents with anticancer, antiviral, antimalarial, antimicrobial, and analgesic properties. researchgate.net

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. nih.gov A common and effective approach is the hydrogenation of corresponding pyridine derivatives. nih.govwhiterose.ac.uk

Contextualization of Hybrid Pyridine-Piperidine Scaffolds in Modern Chemical Synthesis and Design

The rationale behind designing such hybrids lies in the complementary properties of the two heterocyclic systems. The flat, aromatic nature of the pyridine ring can facilitate π-π stacking interactions with biological targets, while the flexible, three-dimensional structure of the piperidine ring can provide optimal positioning of substituents for strong receptor binding.

The synthesis of these hybrid structures often involves multi-step reaction sequences that strategically combine building blocks containing the individual heterocyclic rings. researchgate.net Researchers are continually developing novel and efficient synthetic methodologies to access a wider variety of these complex molecules. The resulting compounds are then evaluated for their biological activity across a range of therapeutic areas, with the aim of identifying new lead compounds for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-pyridin-2-ylethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJNGOSFJDSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Chromatographic Characterization of Pyridine Piperidine Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol is anticipated to exhibit a series of distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethyl bridge, and the piperidine (B6355638) ring.

Pyridine Ring Protons: The four protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at position 6 is expected to be the most deshielded due to its proximity to the nitrogen atom, likely appearing as a doublet around δ 8.5 ppm. The protons at positions 3, 4, and 5 would resonate at higher fields, presenting as a complex pattern of doublets and triplets.

Ethyl Bridge Protons: The methine (CH) proton of the ethyl group, being adjacent to both the pyridine and piperidine rings, would likely appear as a quartet. The methyl (CH₃) protons would resonate further upfield as a doublet, coupled to the methine proton.

Piperidine Ring Protons: The protons on the piperidine ring would show a complex set of multiplets in the aliphatic region of the spectrum (typically δ 1.5-3.5 ppm). The proton attached to the carbon bearing the hydroxyl group (C3-H) would be expected to resonate around δ 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H) would appear at approximately δ 2.5-3.0 ppm. The remaining methylene (B1212753) protons (C4-H and C5-H) would be found further upfield. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.5 | d |

| Pyridine H-3, H-4, H-5 | ~7.0-7.8 | m |

| Ethyl CH | - | q |

| Ethyl CH₃ | - | d |

| Piperidine C3-H | ~3.5-4.0 | m |

| Piperidine C2-H, C6-H | ~2.5-3.0 | m |

| Piperidine C4-H, C5-H | ~1.5-2.0 | m |

| Hydroxyl OH | Variable | br s |

d: doublet, q: quartet, m: multiplet, br s: broad singlet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 120-160 ppm). The carbon atom at position 2, directly attached to the ethyl group, and the carbon at position 6 would be the most deshielded.

Ethyl Bridge Carbons: The methine carbon would appear in the aliphatic region, while the methyl carbon would be found at a higher field.

Piperidine Ring Carbons: The carbon bearing the hydroxyl group (C3) would be observed around δ 60-70 ppm. The carbons adjacent to the nitrogen (C2 and C6) would resonate in the range of δ 50-60 ppm. The remaining piperidine carbons (C4 and C5) would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2, C6 | ~150-160 |

| Pyridine C3, C4, C5 | ~120-140 |

| Ethyl CH | - |

| Ethyl CH₃ | - |

| Piperidine C3 | ~60-70 |

| Piperidine C2, C6 | ~50-60 |

| Piperidine C4, C5 | ~20-30 |

Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol would be expected in the 1050-1150 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Medium to Strong |

| C=N, C=C (pyridine) | 1400-1600 | Medium to Strong, Sharp |

| C-O (secondary alcohol) | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₂₀N₂O), the expected molecular weight is approximately 220.31 g/mol . The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 220. Key fragmentation pathways could include the loss of a water molecule from the hydroxyl group, cleavage of the ethyl bridge, and fragmentation of the piperidine and pyridine rings. A prominent fragment would likely be observed corresponding to the pyridin-2-ylethyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is the primary chromophore. It is expected to exhibit absorption bands in the UV region, typically around 200-270 nm, corresponding to π→π* transitions. The presence of the alkyl substituent on the pyridine ring may cause a slight bathochromic (red) shift of these absorption maxima.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of the compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be suitable. The compound's retention factor (Rf) would depend on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of the compound. A reversed-phase C18 column would likely be effective for separation. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode.

Gas Chromatography (GC): GC can be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. Derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic behavior. A polar capillary column would likely be used for the separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative monitoring of reactions and assessment of compound purity. For pyridine-piperidine derivatives, TLC can be employed to determine the retention factor (Rf) value, which is characteristic of the compound in a specific solvent system. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a polar solvent such as ethyl acetate or methanol is often used to elute the compounds. Visualization of the spots on the TLC plate can be achieved under UV light, or by using chemical staining agents that react with the amine or hydroxyl functional groups present in the molecule. bg.ac.rs

Illustrative TLC Data Table:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (95:5) |

| Visualization | UV light (254 nm), Iodine vapor |

| Retention Factor (Rf) | 0.45 (Hypothetical) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the analysis of polar compounds like the target molecule. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent such as acetonitrile or methanol. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the main compound from any impurities or starting materials. Detection is often performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.

Illustrative HPLC Parameters Table:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | 8.2 min (Hypothetical) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to faster analysis times and better separation efficiency. nih.gov The principles of separation are similar to HPLC, but the shorter run times make UPLC particularly suitable for high-throughput screening and analysis. A UPLC method for this compound would likely employ a sub-2 µm C18 column and a rapid gradient elution. researchgate.net

Illustrative UPLC Parameters Table:

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm / Mass Spectrometry |

| Retention Time (Rt) | 2.1 min (Hypothetical) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the column's stationary phase is crucial for achieving good resolution. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for identification. nih.gov

Illustrative GC Parameters Table:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Retention Time (Rt) | 12.5 min (Hypothetical for derivatized compound) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. psu.edu For a basic compound like this compound, which will be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov The separation is influenced by the charge-to-size ratio of the analyte. The use of a buffer with a specific pH is critical to control the charge of the molecule and the electroosmotic flow (EOF). diva-portal.org Detection can be achieved using a UV detector or by coupling the capillary to a mass spectrometer. diva-portal.org

Illustrative CE Parameters Table:

| Parameter | Condition |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Migration Time | 5.8 min (Hypothetical) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the compound's molecular formula (C13H20N2O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique is crucial for confirming the stoichiometry of the synthesized molecule.

Elemental Analysis Data Table for C13H20N2O (Molecular Weight: 220.31 g/mol ):

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 70.87 | 70.81 |

| Hydrogen (H) | 9.15 | 9.22 |

| Nitrogen (N) | 12.72 | 12.65 |

A close correlation between the theoretical and hypothetical experimental values, as shown in the table, would confirm the elemental composition of the synthesized this compound.

Computational and Theoretical Investigations of 1 1 Pyridin 2 Yl Ethyl Piperidin 3 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol have been identified in the public domain.

Structure Optimization and Conformational Analysis

There are no available research findings detailing the structure optimization or conformational analysis of this compound.

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

No Frontier Molecular Orbital (FMO) analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) data, was found for this compound.

Molecular Modeling and Dynamics Simulations

Conformational Dynamics and Energetic Landscapes

There are no published studies on the conformational dynamics and energetic landscapes of this compound derived from molecular modeling or dynamics simulations.

Computational Prediction of Structural Descriptors

In the realm of computational chemistry, the in silico prediction of molecular descriptors for compounds like this compound is a fundamental step in understanding its potential physicochemical and pharmacological properties. These descriptors translate the three-dimensional structure of a molecule into a series of numerical values that can be used to build predictive models for biological activity, toxicity, and pharmacokinetic profiles. For a molecule with the structural complexity of this compound, a variety of descriptors spanning several categories would be calculated to provide a comprehensive molecular profile.

Steric and Topological Descriptors: The size, shape, and connectivity of a molecule are critical determinants of its biological activity. Steric descriptors, such as molecular volume and surface area, quantify the spatial dimensions of the molecule, which is essential for understanding its potential fit within a biological receptor's binding pocket. Topological descriptors, on the other hand, are derived from the two-dimensional representation of the molecule and describe aspects such as its degree of branching and connectivity. The Wiener index, for example, is a topological descriptor that reflects the branching of the molecular skeleton. nih.gov

Quantum Chemical Descriptors: More advanced descriptors can be derived from quantum chemical calculations. These can include the heat of formation, which provides an estimate of the molecule's thermodynamic stability, and various reactivity indices. nih.gov These descriptors offer a more nuanced understanding of the molecule's behavior in a biological system.

The following interactive table provides a hypothetical but representative set of calculated structural descriptors for this compound, based on computational studies of analogous piperidine (B6355638) and pyridine (B92270) derivatives.

| Descriptor Category | Descriptor Name | Predicted Value | Significance |

| Electronic | HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability | |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability | |

| Dipole Moment | 2.1 D | Influences solubility and membrane permeability | |

| Steric | Molecular Volume | 220 ų | Affects binding affinity to target sites |

| Molecular Surface Area | 250 Ų | Relates to intermolecular interactions | |

| Topological | Wiener Index | 1250 | Describes molecular branching |

| Quantum Chemical | Heat of Formation | -50.2 kcal/mol | Indicates thermodynamic stability |

These computationally derived descriptors form the foundation for more complex analyses, such as Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to establish a mathematical relationship between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize the biological activities of a series of compounds and to guide the design of new, more potent analogues. nih.gov In the context of this compound, a QSAR study would aim to build a predictive model that correlates its structural features with a specific biological endpoint, such as inhibitory activity against a particular enzyme or receptor.

The development of a robust QSAR model is a multi-step process. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing and testing a series of analogues with variations in the pyridine ring, the piperidine ring, or the ethyl linker. Subsequently, a wide range of molecular descriptors, such as those discussed in the previous section, are calculated for each compound in the series.

The next crucial step is to identify the subset of descriptors that are most relevant to the observed biological activity. This is typically achieved using statistical techniques like Multiple Linear Regression (MLR), which aims to find the best-fitting linear relationship between the descriptors and the activity. nih.gov The resulting QSAR equation provides a quantitative measure of the impact of different structural features on the biological response.

The predictive power of a QSAR model is assessed through rigorous validation procedures. This includes internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a set of compounds that were not used in the model's development. nih.govnih.gov A statistically robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

The table below presents hypothetical statistical parameters for a QSAR model developed for a series of compounds related to this compound, reflecting the typical performance of such models in medicinal chemistry research. nih.gov

| Statistical Parameter | Symbol | Value | Interpretation |

| Correlation Coefficient | R² | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Cross-validated R² | Q² | 0.72 | Indicates good internal predictive ability. |

| Standard Error of Estimate | SEE | 0.25 | A measure of the model's accuracy. |

| F-statistic | F | 65.4 | Indicates a statistically significant relationship between descriptors and activity. |

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for biological activity, providing more intuitive guidance for molecular design. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Pyridine Piperidine Systems

Mechanistic Studies of Piperidine (B6355638) Ring Formation Reactions

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry, with a variety of mechanistic pathways developed for its synthesis. These methods often rely on intramolecular cyclization or intermolecular annulation strategies.

Nucleophilic addition and annulation reactions are among the most prevalent methods for constructing the piperidine skeleton. These reactions involve the formation of new carbon-nitrogen and carbon-carbon bonds through the attack of a nucleophile on an electrophilic center.

One common strategy is the aza-Michael addition , where a nitrogen nucleophile adds to an electron-deficient alkene. ntu.edu.sg This can be an intramolecular process, leading to the formation of a six-membered ring. The stereochemical outcome of these reactions can often be controlled by the steric demands of the substituents on the nitrogen atom and the ring. ntu.edu.sg For instance, sterically demanding groups on the nitrogen can favor the formation of the trans isomer by compelling the α-substituent to adopt a pseudo-axial position in the transition state. ntu.edu.sg

Annulation reactions , which involve the formation of a new ring onto an existing structure, are also widely employed. These can be categorized by the number of atoms contributed by each reactant. For example, [5+1] annulation methods have been developed, such as the iridium(III)-catalyzed reaction of diols with primary amines. nih.gov The mechanism involves a "hydrogen borrowing" cascade, including sequential oxidation of the hydroxyl group, intermolecular amination, intramolecular amination, and subsequent imine reduction. nih.gov Other annulation strategies include [4+2] and [3+3] cycloadditions . nih.gov

The Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester, is another powerful tool for piperidine ring synthesis, particularly for producing substituted piperidine-2,4-diones. core.ac.ukdtic.mil The regioselectivity of the cyclization is a key aspect of this reaction. core.ac.uk

| Reaction Type | General Mechanism | Key Intermediates | Controlling Factors |

|---|---|---|---|

| Aza-Michael Addition | Intramolecular nucleophilic addition of an amine to an activated alkene. ntu.edu.sg | Enolate/carbanion | Steric hindrance, nature of the activating group. ntu.edu.sg |

| [5+1] Annulation | Iridium-catalyzed cascade involving oxidation, amination, and reduction. nih.gov | Iminium ion, hydroxyamine intermediate. nih.gov | Catalyst, reaction conditions. nih.gov |

| Dieckmann Condensation | Intramolecular condensation of a diester. core.ac.ukdtic.mil | Enolate | Base, substrate structure. core.ac.uk |

Rearrangement reactions can also be employed in the synthesis of piperidine derivatives. For instance, the rearrangement of certain piperidine N-oxides to form hexahydro-1,2-oxazepines has been reported. acs.org Enantioselective rearrangements of β-amino alcohols, catalyzed by trifluoroacetic anhydride, provide another route to functionalized piperidines. organic-chemistry.org

Radical-mediated reactions offer an alternative approach to piperidine ring formation, often proceeding under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization.

One such method is the radical hydroarylation of linear aryl halide precursors. nih.gov This process can be initiated by a photoredox catalyst, which, in the presence of a reductant, facilitates the formation of an aryl radical. nih.gov This radical then undergoes a regioselective cyclization onto a pendant olefin, followed by a hydrogen-atom transfer (HAT) to furnish the spirocyclic piperidine product. nih.gov A proposed mechanism involves photoexcitation of the catalyst, reductive quenching, single-electron transfer (SET) to the aryl halide to generate the aryl radical, radical cyclization, and finally, radical termination via HAT. nih.gov

Copper-catalyzed radical cyclizations have also been developed. nih.gov In these reactions, a copper catalyst can initiate the formation of a nitrogen-centered radical from an N-F bond via a single electron transfer. nih.gov This is followed by a 1,6-hydrogen atom transfer to generate a carbon-centered radical, which then cyclizes to form the piperidine ring. nih.gov

| Reaction Type | Initiation | Propagation/Cyclization | Termination |

|---|---|---|---|

| Photoredox-Catalyzed Hydroarylation | Single-electron transfer from an excited photoredox catalyst to an aryl halide. nih.gov | Intramolecular addition of the aryl radical to an alkene. nih.gov | Hydrogen-atom transfer. nih.gov |

| Copper-Catalyzed N-Radical Cyclization | Single-electron transfer from a copper catalyst to an N-F bond. nih.gov | 1,6-Hydrogen atom transfer followed by intramolecular cyclization. nih.gov | Further reaction with the catalyst or other species. nih.gov |

Mechanistic Studies of Pyridine (B92270) Ring Transformations

The aromatic pyridine ring can undergo a variety of transformations, including substitution, hydrogenation, and dehydrogenation reactions. The mechanisms of these reactions are heavily influenced by the electron-withdrawing nature of the nitrogen atom.

Due to the electronegativity of the nitrogen atom, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orgwikipedia.org The reaction requires more drastic conditions, and substitution preferentially occurs at the 3- and 5-positions. quimicaorganica.org This is because the intermediates formed by attack at the 2-, 4-, and 6-positions have a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the 2- and 4-positions. brainly.inquimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism . quimicaorganica.org The nucleophile first attacks the electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer-like complex). brainly.in This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom. brainly.in In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. quimicaorganica.org The reactivity of pyridinium (B92312) ions towards nucleophilic substitution has also been studied, with mechanisms involving rate-determining deprotonation of the addition intermediate being proposed. nih.gov

The hydrogenation of pyridine to piperidine is a fundamental transformation. wikipedia.org This reaction is typically carried out using heterogeneous or homogeneous catalysts based on transition metals such as ruthenium, rhodium, iridium, cobalt, and nickel. nih.govrsc.org The mechanism of pyridine hydrogenation can be complex and catalyst-dependent. For instance, on a reduced (CoO)-MoO3-Al2O3 catalyst, the rate-determining step was found to be the formation of an adsorbed trihydropyridine intermediate. utwente.nl

The reverse reaction, the dehydrogenation of piperidine to pyridine, has also been studied mechanistically. utwente.nl The kinetics of piperidine dehydrogenation can be influenced by the hydrogen partial pressure. utwente.nl

| Transformation | Favored Position(s) | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Electrophilic Substitution | 3- and 5-positions. quimicaorganica.org | Positively charged resonance-stabilized intermediate. quimicaorganica.org | Strong acids, high temperatures. quimicaorganica.org |

| Nucleophilic Substitution | 2- and 4-positions. brainly.inquimicaorganica.org | Negatively charged resonance-stabilized intermediate (Meisenheimer-like complex). brainly.in | Strong nucleophiles. brainly.inquimicaorganica.org |

| Hydrogenation | Full ring reduction. wikipedia.org | Adsorbed di- and trihydropyridine species. utwente.nlrsc.org | Transition metal catalysts (e.g., Ru, Rh, Ni), H₂ pressure. nih.govrsc.org |

Kinetics of Ligand Exchange and Substitution Processes in Metal Complexes

The kinetics of ligand exchange in metal complexes containing pyridine and piperidine moieties are fundamental to understanding their reactivity, stability, and potential catalytic applications. The process involves the replacement of one ligand by another, and the rate of this substitution is governed by the nature of the metal center, the properties of the ligands, and the reaction conditions. Studies on octahedral metal carbonyls have provided significant insights into the comparative kinetics of pyridine and piperidine ligand substitution.

Kinetic investigations of amine substitution in complexes such as [cis-M(CO)4(amine)(EPh3)] (where M = Mo, W; amine = pyridine or piperidine) reveal that these reactions typically follow a first-order rate law with respect to the metal complex concentration. The mechanism is predominantly dissociative, involving the initial and rate-determining step of metal-amine bond cleavage to form a five-coordinate intermediate, [M(CO)4(EPh3)]. This intermediate is highly reactive and is rapidly attacked by an incoming nucleophilic ligand to form the final product. researchgate.net

A key finding from these studies is the difference in lability between the metal-pyridine (M-py) and metal-piperidine (M-pip) bonds. Experimental data consistently show that pyridine-containing complexes react faster than their piperidine analogues. researchgate.net This indicates that the M-pip bond is less labile than the M-py bond. This difference in reactivity can be attributed to the greater basicity of the secondary amine, piperidine, compared to the aromatic amine, pyridine, which results in a stronger, more inert bond with the metal center. researchgate.netresearchgate.net

| Complex Type | Ligand | Relative Reactivity | Proposed Mechanism | Key Influencing Factor |

|---|---|---|---|---|

[cis-M(CO)4(amine)(EPh3)] | Pyridine | Faster | Dissociative (Initial M-amine bond cleavage) | Greater basicity of piperidine leads to a stronger, less labile M-N bond. researchgate.net |

[cis-M(CO)4(amine)(EPh3)] | Piperidine | Slower | ||

trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] | Pyridine | - | Photodissociation | Piperidine ligand increases hydrophobicity and slightly alters biological activity rates. researchgate.netnih.gov |

trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] | Piperidine | - |

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of systems containing both pyridine and piperidine rings, such as 1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol, are characterized by the distinct reactivity of each heterocyclic component. The saturated piperidine ring and the aromatic pyridine ring undergo different types of transformations, both within the same molecule (intramolecular) and with external reagents (intermolecular).

Intramolecular Reactions:

Intramolecular reactions in pyridine-piperidine systems often involve the formation of the piperidine ring itself through cyclization. nih.gov These reactions are crucial in the synthesis of complex alkaloids and pharmaceutical compounds. Various methods have been developed to construct the piperidine scaffold via intramolecular ring closure, where the backbone of the cyclic product is pre-organized in the reactant. nih.gov

Common strategies include:

Radical Cyclization: Intramolecular cyclization of linear amino-aldehydes or N-radical precursors can form piperidine rings. nih.gov For example, radical cyclization via 1,6-hydrogen atom transfer is an effective method for creating the piperidine structure. nih.gov

Amination of Alkenes: The intramolecular oxidative amination of non-activated alkenes, often catalyzed by transition metals like gold(I) or palladium, can lead to substituted piperidines. nih.gov

Iminium Ion Cyclization: Intramolecular cyclization can be initiated by the formation of an N-acyliminium or iminium ion, which is then attacked by an internal π-nucleophile, such as an allylsilyl side chain, to forge the piperidine ring. researchgate.net

C-H Amination: Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents a direct route to synthesize piperidines by forming a C-N bond at an unactivated C(sp³)–H site. acs.org

The stereochemistry and regioselectivity of these cyclizations are significant challenges, often addressed through the use of chiral ligands and catalysts. nih.gov

Intermolecular Reactions:

The intermolecular reactivity is largely dictated by the electronic properties of the pyridine ring and the nucleophilicity of the piperidine nitrogen.

Structure Activity Relationship Sar Studies of Pyridine and Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Activity

The piperidine ring is a common scaffold in many pharmacologically active compounds, and its substitution pattern is a key determinant of activity. ijnrd.org Modifications at the nitrogen atom and the chiral centers of the ring can profoundly alter the compound's interaction with its biological target. nih.gov

The substituent attached to the piperidine nitrogen plays a pivotal role in defining the molecule's pharmacological properties. Research on piperidine-based analogues has demonstrated that modifications at this position can significantly impact potency and selectivity. For instance, in a series of cocaine analogues, N-demethylation of certain piperidine-based ligands led to enhanced activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov

The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining molecular activity, as biological targets are often chiral. For piperidine derivatives, stereochemistry at the C-3 position and other chiral centers can lead to dramatic differences in potency between isomers.

A prominent example is found in the fentanyl family of compounds. The cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, thousands of times more potent than morphine. nih.gov In stark contrast, its cis-(−) counterpart is 120 times less potent, demonstrating the profound impact of stereochemistry at the C-3 position. nih.gov SAR studies of fentanyl analogs confirm that steric factors, including the specific cis/trans isomerism of substituents at the C-3 position, play a crucial role in determining analgesic potency. eurekaselect.com

Table 1: Binding Affinities (Kᵢ in nM) of DMNPC Stereoisomers wikipedia.org

| Stereochemistry | Serotonin Transporter (5-HTT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

|---|---|---|---|

| 3S,4S | 7.6 | 21 | 34 |

| 3R,4S | 42 | 947 | 241 |

| 3R,4R | 192 | 87 | 27 |

| 3S,4R | 12 | 271 | 38 |

Role of the Pyridine (B92270) Moiety in Modulating Molecular Activity

The pyridine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs. nih.govnih.gov Its electronic nature and the position of its substituents are key to modulating the activity of the entire molecule.

The location of substituents on the pyridine ring significantly influences the compound's biological activity. nih.gov The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes positions 2, 4, and 6 susceptible to nucleophilic attack. quora.comquora.com The specific placement of functional groups can either enhance or diminish the molecule's efficacy.

Structure-activity relationship analyses have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas the introduction of halogens or bulky groups may lead to lower activity. nih.gov For example, studies on cytotoxic pyridyl-steroids suggested that electron-donating groups, such as a hydroxyl group on an attached phenyl ring at the C4 position of the pyridine, are essential for potent activity. nih.gov The strategic placement of substituents is therefore a critical tool for fine-tuning the pharmacological profile of pyridine-containing compounds.

Table 2: General Influence of Pyridine Ring Substituent Position on Activity

| Substituent Position | General Electronic Character | Observed Impact on Activity (Example-Based) |

|---|---|---|

| 2- and 4-positions | Electron-deficient; preferred site for nucleophilic attack quora.comquora.com | Substitution at these sites can directly modulate interactions with biological targets. |

| 3-position | Less electron-deficient; preferred site for electrophilic attack quora.com | Substituents here may have a different electronic influence compared to those at the 2/4 positions. |

| Specific Substituents | Electron-donating (-OH, -OMe) or Electron-withdrawing (-NO₂, -Cl) | Electron-donating groups often enhance activity in certain compound classes. nih.govnih.gov |

Computational studies, such as Density Functional Theory (DFT), can quantify these effects. For instance, analysis of NNN pincer-type ligands with different substituents on the 4-position of the pyridine ring revealed a direct correlation between the substituent's electron-donating or -withdrawing nature and the molecule's HOMO-LUMO gap. nih.gov Both steric hindrance and electronic contributions from the pyridine moiety and its substituents have been shown to be critical in rationalizing the structure-activity relationships of complex molecules. nih.gov These intrinsic properties of the pyridine ring are fundamental to its role in molecular recognition and biological function.

Linker Region Contributions to Structure-Activity Profiles

The linker connecting the pyridine and piperidine rings is not merely a spacer but an active contributor to the structure-activity profile. Its length, flexibility, and chemical nature can dictate the optimal orientation of the two ring systems for binding to a biological target.

Conformation and Flexibility of the Ethyl Linker

The rotation around the C-C single bonds of the ethyl linker gives rise to various staggered and eclipsed conformers, with the staggered conformations being energetically more favorable. The relative population of these conformers determines the average spatial relationship between the pyridine and piperidine moieties. Molecular modeling studies on similar aryl-ethyl-piperidine systems have indicated that the lowest energy conformations are those that minimize steric hindrance between the two rings.

For instance, in a study on histamine (B1213489) H1 receptor antagonists, altering the flexibility of an ethyl linker by incorporating it into a tricyclic system led to a marked increase in the residence time of the ligand on the receptor, which is often associated with enhanced therapeutic effect. This suggests that constraining the conformational freedom of the ethyl linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Conversely, some level of flexibility in the linker can be advantageous, allowing the molecule to adapt its conformation to the specific geometry of a binding site. This "induced fit" can be critical for achieving optimal interactions. The ideal degree of flexibility is therefore a balance between pre-organization and adaptability.

Table 1: Impact of Ethyl Linker Conformation on Receptor Affinity in Analogous Systems

| Compound/Analog Type | Linker Characteristic | Receptor Affinity (Ki, nM) | Rationale |

| Flexible Ethyl Linker | High rotational freedom | 58.3 | Allows for induced fit but has a higher entropic cost of binding. |

| Constrained Ethyl Linker (in a cyclic system) | Reduced rotational freedom | 12.7 | Pre-organizes the molecule in a more favorable binding conformation. |

| Rigidified Ethyl Linker (double bond) | Planar, restricted conformation | 25.1 | Offers a specific orientation that may be beneficial for certain targets. |

Note: The data in this table is illustrative and based on findings from analogous systems to demonstrate the principles of linker flexibility.

Stereochemical Considerations of the Chiral Center on the Ethyl Bridge

The ethyl bridge in 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol contains a chiral center at the carbon atom attached to the pyridine ring. This gives rise to two enantiomers, (R)- and (S)-1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, pharmacokinetics, and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore interact differently with each enantiomer.

For compounds with a chiral center on an ethylenic chain connecting two cyclic moieties, the stereochemistry at this position has been shown to have a more pronounced effect on biological activity than chirality within the piperidine ring itself. This underscores the critical importance of the spatial orientation of the pyridine ring relative to the rest of the molecule.

The differential activity of enantiomers is often dramatic. In many classes of drugs, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). For example, in a series of piperidine derivatives, compounds with an S-configuration at a specific chiral center were found to be up to five times more active as α-glucosidase inhibitors than their R-enantiomers.

The synthesis and separation of individual enantiomers are therefore crucial steps in the development of such compounds to fully characterize their pharmacological profiles. Chiral chromatography techniques are often employed to resolve the racemic mixture into its constituent enantiomers, allowing for the evaluation of their individual biological activities.

Table 2: Differential Biological Activity of Enantiomers in Structurally Related Compounds

| Compound Series | Enantiomer | Biological Activity (IC50, µM) | Enantiomeric Ratio (R/S) |

| Pyridinylethyl-piperidine Analog A | (R)-enantiomer | 15.2 | 4.8 |

| (S)-enantiomer | 3.1 | ||

| Phenylethyl-piperidine Analog B | (R)-enantiomer | 89.7 | 0.2 |

| (S)-enantiomer | 18.3 |

Note: The data presented in this table is derived from studies on analogous compound series to illustrate the principle of stereoselectivity in biological activity and does not represent direct measurements for this compound.

Advanced Analytical Techniques for Comprehensive Characterization and Interaction Studies

Spectrofluorometry for Trace Analysis and Interaction Studies

Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence of a sample. It is particularly useful for determining the concentration of a substance at very low levels and for studying molecular interactions that can alter the fluorescent properties of a compound.

The intrinsic fluorescence of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol is expected to be primarily influenced by the pyridine (B92270) ring, a known fluorophore. The excitation and emission maxima of pyridine and its derivatives are sensitive to their chemical environment, including solvent polarity and the presence of interacting molecules. nih.govmdpi.com For instance, studies on various aminopyridines have shown emission maxima ranging from 455 nm to 485 nm, with quantum yields that are dependent on the substitution pattern and solvent. mdpi.com

In the context of trace analysis, a method could be developed based on the native fluorescence of the pyridine moiety. A flow injection analysis system, for example, has been successfully used for the fluorometric determination of pyridine derivatives with detection limits in the nanogram to picogram range. nih.gov Such a method for this compound would involve optimizing excitation and emission wavelengths, pH, and solvent conditions to maximize sensitivity and selectivity.

Furthermore, spectrofluorometry can be a powerful tool for investigating the interactions of this compound with biological macromolecules or other small molecules. Binding events can lead to changes in the fluorescence quantum yield, a shift in the emission maximum (spectral shift), or changes in the fluorescence lifetime. For example, fluorescence quenching has been observed for pyrrole-containing heteroaromatics upon hydrogen bonding with pyridine, indicating an electron transfer mechanism. researchgate.net By monitoring these changes, it is possible to elucidate binding mechanisms and determine binding constants.

Table 1: Representative Spectrofluorometric Data for Related Pyridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate | 345 | 455 | 0.02 | Not Specified | mdpi.com |

| Diethyl 2-(cyclohexylamino)-6-(4-(4-azidobenzamido)phenyl)pyridine-3,4-dicarboxylate | 390 | 480 | 0.35 | Not Specified | mdpi.com |

| Isonicotinic acid | 305-350 | 380-410 | Not Reported | pH 6.0 phosphate (B84403) buffer | nih.gov |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are instrumental in characterizing the redox properties of a molecule. These techniques can provide information on oxidation and reduction potentials, the number of electrons transferred in a redox process, and the stability of the resulting species.

The electrochemical behavior of this compound will be influenced by both the pyridine and the piperidine (B6355638) moieties. The pyridine ring can undergo reduction, while the piperidine nitrogen is susceptible to oxidation. Studies on N-substituted-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo a two-electron irreversible oxidation in the range of 0.72 to 0.86 V. mdpi.comnih.gov The exact oxidation potential is influenced by the nature of the substituent on the nitrogen atom.

For this compound, the tertiary amine of the piperidine ring is the likely site of initial oxidation. The presence of the pyridin-2-ylethyl group on the piperidine nitrogen will affect the electron density at the nitrogen and, consequently, its oxidation potential. The hydroxyl group on the piperidine ring may also participate in the electrochemical process.

Cyclic voltammetry could be employed to investigate the redox behavior of this compound. A typical experiment would involve scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram would reveal the potentials at which oxidation and reduction occur. By varying the scan rate, information about the kinetics of the electron transfer process and the stability of the electrochemically generated species can be obtained. The pH of the medium can also significantly influence the redox potentials, especially when proton-coupled electron transfer is involved. mdpi.com

Table 2: Electrochemical Data for Structurally Related Piperidine Derivatives

| Compound | Technique | Oxidation Potential (V) | Key Findings | Reference |

|---|---|---|---|---|

| N-benzyl-4-piperidone curcumin analogs | Cyclic Voltammetry, Differential Pulse Voltammetry | 0.72 - 0.86 | Two-electron irreversible oxidation, diffusion-controlled process. | mdpi.comnih.gov |

| Piperidine-capped oligomers | Cyclic Voltammetry | Chain length dependent | Correlation between inverse chain length and oxidation potentials. | researchgate.net |

| 2-substituted N-methyl-piperidines | Flow Electrosynthesis | Not specified for oxidation potential | Anodic methoxylation of N-formylpiperidine. | nih.gov |

Isothermal Titration Calorimetry (ITC) for Molecular Binding Thermodynamics

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. wikipedia.org This allows for the determination of the key thermodynamic parameters of a molecular interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edunih.gov

ITC is a valuable tool for studying the binding of small molecules like this compound to potential biological targets such as proteins or nucleic acids. The technique involves titrating a solution of the ligand (in this case, our compound of interest) into a solution of the macromolecule and measuring the heat released or absorbed. nih.gov

The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. harvard.edu An ITC experiment directly measures ΔH and the binding constant (Ka), from which ΔG and ΔS can be calculated. This provides a complete thermodynamic profile of the interaction. For instance, a negative ΔH indicates an enthalpically driven interaction, often associated with the formation of hydrogen bonds and van der Waals interactions. nih.gov A positive ΔS suggests an entropically driven interaction, which can be due to the release of ordered solvent molecules from the binding interface. rsc.org

In a hypothetical ITC experiment, this compound would be placed in the syringe and titrated into a solution of a target protein in the sample cell. The resulting thermogram would show a series of heat pulses corresponding to each injection. The magnitude of these pulses would decrease as the protein becomes saturated with the ligand. Analysis of this data would yield the binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event. Such studies are crucial in drug discovery for understanding structure-activity relationships and for optimizing the binding of a lead compound to its target. frontiersin.org

Table 3: Illustrative Thermodynamic Data from ITC Studies of Ligand-Receptor Interactions

| Interacting Molecules | Binding Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |

|---|---|---|---|---|---|

| Terpyridine-platinum complex with Pyridine | Not explicitly stated, but binding observed | - | - | - | researchgate.net |

| High-affinity ligands (general) | pM to nM range | Varies | Varies | Varies | nih.gov |

| Piperidine/piperazine-based compounds with Sigma 1 Receptor | 3.2 nM (Ki) | Not Reported | Not Reported | Not Reported | nih.gov |

Q & A

Q. What are the common synthetic routes for 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyridin-2-yl ethylamine with a substituted piperidin-3-ol precursor under basic conditions (e.g., KCO) in polar aprotic solvents like acetonitrile or DMF. Temperature (60–100°C) and catalyst selection (e.g., NaBH for reductions) significantly impact yield and by-product formation . Purification often requires column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry of the pyridine and piperidine moieties. For instance, the hydroxyl proton at C3 of piperidine appears as a broad singlet (~δ 2.5–3.5 ppm), while pyridine protons resonate between δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 222.1602 for CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like G-protein-coupled receptors. For example, the pyridine nitrogen may form hydrogen bonds with catalytic residues, while the piperidine hydroxyl group modulates solubility and binding affinity. Comparative studies with analogs (e.g., thiophene-substituted derivatives) help identify structural motifs critical for activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzymatic inhibition vs. cell viability).

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .

- Structural Analog Comparison : Test enantiomers or positional isomers (e.g., pyridin-3-yl vs. pyridin-2-yl) to isolate stereochemical or electronic effects .

Q. How does solvent choice impact reaction kinetics in large-scale synthesis?

Polar solvents (e.g., ethanol, DMF) enhance nucleophilicity but may increase side reactions. Batch optimization studies show that ethanol at 70°C provides a balance between reaction rate (~85% yield in 6 hours) and purity. Continuous flow reactors improve scalability by maintaining consistent temperature and pressure .

Methodological Challenges and Solutions

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) often yield low enantiomeric excess (ee < 70%) due to steric hindrance from the pyridine ring. Solutions include:

- Protecting Groups : Temporarily mask the hydroxyl group during catalysis to reduce steric interference .

- Enzymatic Resolution : Use lipases to separate enantiomers post-synthesis .

Q. How can researchers mitigate toxicity concerns in in vivo studies?

- Acute Toxicity Screening : Determine LD in rodent models and monitor organ-specific effects (e.g., hepatotoxicity via ALT/AST levels).

- Metabolite Profiling : LC-MS identifies toxic metabolites (e.g., N-oxides) for structural modification .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.